molecular formula C19H23NO2 B2827966 N-(4-acetylphenyl)adamantane-1-carboxamide CAS No. 121768-33-0

N-(4-acetylphenyl)adamantane-1-carboxamide

Cat. No.: B2827966
CAS No.: 121768-33-0
M. Wt: 297.398
InChI Key: ZTMRQHBDPMLFHM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)adamantane-1-carboxamide is an adamantane-based carboxamide derivative featuring a 4-acetylphenyl substituent. Adamantane, a diamondoid hydrocarbon, confers exceptional rigidity and thermal stability, making its derivatives valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-acetylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12(21)16-2-4-17(5-3-16)20-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMRQHBDPMLFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane derivatives with acetylphenyl compounds under specific conditions. One common method includes the acylation of adamantane-1-carboxylic acid with 4-acetylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)adamantane-1-carboxamide is a chemical compound with diverse applications in scientific research, including uses in chemistry, biology, medicine, and industry [1, 3]. It combines an adamantane core with an acetylphenyl group and a carboxamide functional group. The adamantane component provides stability, while the acetylphenyl group enhances interactions with biological targets, making it valuable in medicinal chemistry.

Scientific Research Applications

  • Chemistry this compound is a building block for synthesizing complex molecules, particularly in developing new materials and catalysts.
  • Biology Its unique structure makes it suitable for studying molecular interactions and biological pathways. Compounds with similar structures interact with enzymes and receptors involved in metabolic processes.
  • Medicine Adamantane derivatives are known for antiviral and neuroprotective properties, making this compound interesting for drug discovery and development. It can be used to treat inflammation, chronic inflammation, pain, rheumatoid arthritis, osteoarthritis, and osteoporosis .
  • Industry this compound can be used to produce advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Further Research

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are summarized below:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
N-(4-acetylphenyl)adamantane-1-carboxamide 4-acetylphenyl C₁₉H₂₃NO₂ 309.40 Hypothetical: Expected moderate solubility due to polar acetyl group. N/A
N-(4-fluorophenyl)adamantane-1-carboxamide 4-fluorophenyl C₁₇H₂₀FNO 285.35 Electron-withdrawing F enhances stability; no synthesis data provided.
N-(4-ethoxyphenyl)adamantane-1-carboxamide 4-ethoxyphenyl C₁₉H₂₅NO₂ 299.41 Ethoxy group may improve lipophilicity. CAS: 71458-44-1.
N-[4-(hydroxycarbamoyl)phenyl]adamantane-1-carboxamide 4-hydroxycarbamoylphenyl C₁₈H₂₂N₂O₃ 314.38 Hydrogen-bonding capability via -NHOH group. InChIKey: SWYSRRSBMXWRPJ.
N-(4-(tert-butyl)phenyl)adamantane-1-carboxamide 4-tert-butylphenyl C₂₁H₂₉NO 311.46 Bulky tert-butyl group may hinder crystallization. NMR data available.
Compound 11c (Biphenyl sulfonyl hydrazine derivative) Biphenyl sulfonyl hydrazine C₂₉H₃₁N₃O₃S 525.64 Yield: 31%; m.p. 145.5°C; characterized via ¹H/¹³C NMR, HRMS.
Compound 11d (Brominated biphenyl derivative) 4'-bromo-biphenyl hydrazine C₂₉H₃₀BrN₃O₂ 564.48 Yield: 45%; m.p. 165°C; validated via HRMS.

Functional Implications

  • Electron Effects: Fluorophenyl (electron-withdrawing) and ethoxyphenyl (electron-donating) groups modulate electronic density, affecting reactivity and solubility .
  • Biological and Material Applications :

    • Biphenyl sulfonyl hydrazine derivatives (11c, 11d) could mimic sulfonamide drugs, targeting enzymes or receptors .
    • Hydroxycarbamoyl derivatives () may act as metal chelators or kinase inhibitors due to the -NHOH moiety.

Biological Activity

N-(4-acetylphenyl)adamantane-1-carboxamide is a synthetic compound that combines an adamantane core with an acetylphenyl substituent and a carboxamide functional group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features a cage-like adamantane structure, known for its stability and ability to enhance the interaction with biological targets. The synthesis typically involves several steps, including the reaction of adamantane-1-carboxylic acid with acetic anhydride, leading to the formation of the acetyl derivative. The presence of the acetyl group is significant as it may influence solubility and biological activity.

This compound's biological effects are primarily mediated through its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or modulate receptor activity, influencing cellular signaling processes. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. In studies assessing the in vitro activity against various bacterial strains and fungi, compounds derived from adamantane have shown broad-spectrum efficacy. For instance, derivatives tested against Gram-positive and Gram-negative bacteria demonstrated potent activity, particularly against Candida albicans .

Table 1: Antimicrobial Efficacy of Adamantane Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli32 µg/mL
N-(4-methylphenyl)adamantane-1-carboxamidePseudomonas aeruginosa16 µg/mL
N-(4-chlorophenyl)adamantane-1-carboxamideCandida albicans8 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has been tested against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, demonstrating IC50 values below 10 µM, indicating potent activity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Activity Level
HeLa<10Potent
MCF-7<10Potent
HCT-11615Moderate
HepG-220Moderate
PC-330Weak

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various adamantane derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against multiple microbial strains, highlighting its potential as a therapeutic agent .

Study on Anticancer Effects

Another research article investigated the antiproliferative effects of adamantane derivatives in cancer therapy. The study found that this compound significantly inhibited the growth of HeLa cells in a dose-dependent manner, suggesting its potential utility in cancer treatment strategies .

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